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Compound of Interest

Compound Name: 3-Bromotyrosine

Cat. No.: B1580512

An In-depth Technical Guide on the Core Chemical Properties, Biological Significance, and
Analytical Methodologies for 3-Bromotyrosine

Introduction

3-Bromotyrosine is a halogenated derivative of the amino acid L-tyrosine. It is formed
endogenously through the action of eosinophil peroxidase, an enzyme released during
inflammatory responses, which utilizes bromide ions to generate reactive brominating species.
[1][2] Consequently, 3-Bromotyrosine has emerged as a crucial biomarker for eosinophil-
mediated tissue damage in various inflammatory diseases.[1] Beyond its role as a biomarker,
bromotyrosine derivatives are also found in a variety of marine organisms, where they exhibit a
broad spectrum of biological activities.[3] This technical guide provides a comprehensive
overview of the fundamental chemical properties, synthesis, analytical methods, and biological
relevance of 3-Bromotyrosine, aimed at researchers, scientists, and professionals in drug
development.

Chemical and Physical Properties

3-Bromotyrosine is a non-proteinogenic amino acid characterized by the presence of a
bromine atom at the 3rd position of the phenolic ring of tyrosine.[4] This substitution influences
its chemical and physical properties.
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Property Value Source

(2S)-2-amino-3-(3-bromo-4-
IUPAC Name ) ) [4]
hydroxyphenyl)propanoic acid

Molecular Formula CoH10BrNOs [5]
Molecular Weight 260.09 g/mol [5]
CAS Number 38739-13-8 [4]
Appearance White to off-white solid [5]

Predicted pKa (Strongest

o 2.21+0.20 [6]
Acidic)

Predicted pKa (Strongest o )
Not explicitly available

Basic)
Predicted Water Solubility 0.6 g/L
Predicted logP -1.3

Note: Experimental pKa and detailed solubility data are not readily available in the reviewed
literature. The provided pKa and solubility values are predicted based on computational
models. The solubility of the parent compound, L-tyrosine, is known to be pH-dependent, with
increased solubility in acidic and basic conditions compared to the isoelectric point.[7]

Synthesis and Purification

Several methods for the synthesis of 3-Bromotyrosine have been reported, ranging from
enzymatic to purely chemical approaches.

Nonenzymatic Preparative-Scale Synthesis

A simple and rapid nonenzymatic method allows for the simultaneous preparation of dityrosine
and 3-bromotyrosine with high recovery.[8]

Protocol:
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» Dissolve L-Tyrosine (10 mg) in 2 mL of deionized water with the addition of 100 pL of 1.6 M
HCI.

e Add 100 pL of 1.0 M potassium bromide.
e Initiate the reaction by adding 100 pL of 200 mM ammonium persulfate.
 Incubate the reaction mixture at 80°C for 30 minutes.

o Following incubation, the products can be purified by reversed-phase high-performance
liquid chromatography (HPLC).[8]

Synthesis via DMSO/HBr/AcOH

A straightforward and efficient method for the gram-scale preparation of 3-bromo-L-tyrosine
involves the reaction of L-tyrosine with dimethyl sulfoxide (DMSO) in a mixture of hydrobromic
acid (HBr) and acetic acid (AcOH).[6][9]

Protocol:
e React L-Tyrosine with 1.2 equivalents of DMSO in a solution of HBr/AcOH.

e The reaction proceeds to yield 3-bromo-L-tyrosine in good yield.[6]

L-Tyrosine Reaction
\4
Br- source »| Reactive Brominating Species 8
(€9 KBr, HBN) (e.g., Bre, HOBr)

Oxidant
(e.g., Persulfate, DMSO)
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General schematic for the synthesis of 3-Bromotyrosine.

Analytical Characterization

The identification and quantification of 3-Bromotyrosine are crucial for its study in biological
and chemical systems. Mass spectrometry and nuclear magnetic resonance spectroscopy are
the primary techniques employed.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a key technique for the identification of
3-Bromotyrosine.[1] The presence of bromine results in a characteristic isotopic pattern that
facilitates its identification. For quantification, liquid chromatography-tandem mass
spectrometry (LC-MS/MS) is the method of choice, offering high sensitivity and selectivity.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy are used to confirm
the structure of 3-Bromotyrosine.[8] The substitution of a hydrogen atom with bromine on the
aromatic ring leads to distinct changes in the chemical shifts of the remaining aromatic protons,
providing unambiguous structural confirmation.

Experimental Protocols
Quantification of 3-Bromotyrosine in Human Plasma by
LC-MS/MS

This protocol provides a selective and sensitive method for the quantification of 3-
Bromotyrosine in human plasma.[4]

Sample Preparation:
e To 100 pL of plasma, add an internal standard solution (e.g., 13C-labeled 3-Bromotyrosine).

» Precipitate proteins by adding an organic solvent such as acetone.
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o Centrifuge the sample to pellet the precipitated proteins.

o Transfer the supernatant and dry it under a stream of nitrogen.

o Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis:

o Chromatographic Separation: Utilize a C18 reversed-phase column with a gradient elution
using a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1%
formic acid (B).

o Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in
positive electrospray ionization mode. Monitor the specific precursor-to-product ion
transitions for 3-Bromotyrosine and its internal standard.
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Workflow for the quantification of 3-Bromotyrosine in plasma.
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Biological Significance and Signaling

The primary biological significance of 3-Bromotyrosine lies in its formation as a stable end-
product of eosinophil peroxidase (EPO)-catalyzed reactions during inflammation.[1][2]

Biomarker of Eosinophil Activation

Elevated levels of 3-Bromotyrosine in biological fluids and tissues are indicative of eosinophil
activation and the associated oxidative stress.[1] This makes it a valuable biomarker for
monitoring disease activity in conditions such as asthma and other allergic inflammatory
disorders.

Formation Pathway

The formation of 3-Bromotyrosine is initiated by the production of hypobromous acid (HOBr)
by EPO in the presence of hydrogen peroxide (H202) and bromide ions. HOBr, a potent
brominating agent, then reacts with tyrosine residues in proteins to form 3-Bromotyrosine.[1]

Activated releases
Eosinophil

\
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\
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Formation of 3-Bromotyrosine via the eosinophil peroxidase pathway.

Potential Biological Activities

While the direct effects of free 3-Bromotyrosine on intracellular signaling pathways are not
well-characterized, various bromotyrosine-derived natural products from marine sponges
exhibit a wide range of potent biological activities, including antimicrobial, cytotoxic, and
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enzyme-inhibitory effects.[3] The investigation into the specific signaling pathways modulated
by these compounds is an active area of research.

Stability and Reactivity

3-Bromotyrosine is considered a stable marker of oxidative damage.[1] Its stability allows for
its detection in biological samples after protein hydrolysis. The phenolic hydroxyl group and the
amino acid backbone are the primary sites of chemical reactivity. The bromine substitution on
the aromatic ring can influence the reactivity of the phenolic group.

Conclusion

3-Bromotyrosine is a molecule of significant interest due to its role as a biomarker of
eosinophil-mediated inflammation and as a core structure in a diverse family of bioactive
marine natural products. This guide has summarized the fundamental chemical properties,
synthesis, and analytical methodologies for 3-Bromotyrosine. While much is known, further
research is needed to fully elucidate its experimental physicochemical properties, such as pKa
and solubility, and to explore its direct effects on cellular signaling pathways. The continued
study of 3-Bromotyrosine holds promise for advancing our understanding of inflammatory
diseases and for the discovery of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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